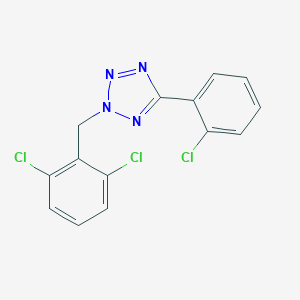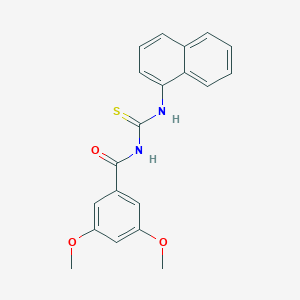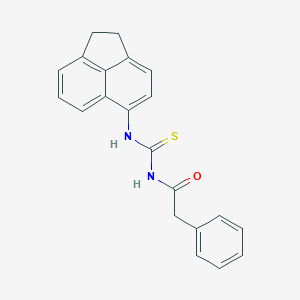![molecular formula C19H22BrN3O2S B328753 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328753.png)
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA is a complex organic compound with the molecular formula C19H22BrN3O2S and a molecular weight of 436.4 g/mol. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a tert-butylphenoxy group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA typically involves multiple steps, including the introduction of the bromine atom, the formation of the nicotinamide structure, and the attachment of the tert-butylphenoxy group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It may be used in the development of new materials or as a reagent in industrial processes
Mecanismo De Acción
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA include other brominated nicotinamide derivatives and compounds with tert-butylphenoxy groups. These compounds may share similar chemical properties but differ in their biological activities and applications.
Propiedades
Fórmula molecular |
C19H22BrN3O2S |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(4-tert-butylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22BrN3O2S/c1-19(2,3)14-4-6-16(7-5-14)25-9-8-22-18(26)23-17(24)13-10-15(20)12-21-11-13/h4-7,10-12H,8-9H2,1-3H3,(H2,22,23,24,26) |
Clave InChI |
GKEFOMLLAPMGPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328671.png)
![N-tert-butyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328672.png)
![N-[4-(butan-2-yl)phenyl]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328674.png)

![N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B328677.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B328678.png)
![5-[(3-bromobenzyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)-1H-tetraazole](/img/structure/B328680.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328683.png)

![3,5-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328689.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B328690.png)
![Ethyl 2-{[(phenoxyacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328691.png)


